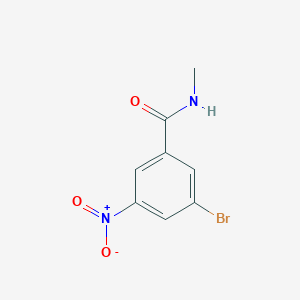

3-Bromo-N-methyl-5-nitrobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-methyl-5-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O3/c1-10-8(12)5-2-6(9)4-7(3-5)11(13)14/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFRUPQKYIBRNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623914 | |

| Record name | 3-Bromo-N-methyl-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90050-52-5 | |

| Record name | 3-Bromo-N-methyl-5-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-N-methyl-5-nitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-N-methyl-5-nitrobenzamide

This guide provides a comprehensive overview of a reliable and well-documented synthetic pathway to 3-Bromo-N-methyl-5-nitrobenzamide, a valuable building block in medicinal chemistry and drug discovery. The presented methodology is designed for researchers, scientists, and professionals in the field of drug development, emphasizing not only the procedural steps but also the underlying chemical principles and rationale for experimental choices.

Introduction

This compound is a bespoke chemical entity whose structural features—a bromine atom, a nitro group, and an N-methyl amide moiety on a benzene ring—confer upon it a unique reactivity profile. This makes it a sought-after intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The strategic placement of the bromo and nitro groups, both being electron-withdrawing, significantly influences the chemical behavior of the molecule, particularly at the amide linkage and the aromatic ring. This guide will detail a robust, multi-step synthesis commencing from the readily available starting material, 3-nitrobenzoic acid.

Overall Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from 3-nitrobenzoic acid. This pathway involves:

-

Electrophilic Aromatic Substitution: Bromination of 3-nitrobenzoic acid to yield 3-bromo-5-nitrobenzoic acid.

-

Acyl Chloride Formation: Conversion of 3-bromo-5-nitrobenzoic acid to the more reactive 3-bromo-5-nitrobenzoyl chloride.

-

Amidation: Reaction of 3-bromo-5-nitrobenzoyl chloride with methylamine to afford the final product, this compound.

This approach is advantageous due to the accessibility of the starting materials and the generally high-yielding nature of each transformation.

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of 3-Bromo-5-nitrobenzoic Acid

The initial step in this synthesis is the regioselective bromination of 3-nitrobenzoic acid. The nitro group is a powerful deactivating group and a meta-director in electrophilic aromatic substitution. This directing effect is crucial for the selective introduction of the bromine atom at the C-5 position.

Experimental Protocol

Materials:

-

3-Nitrobenzoic acid

-

N-Bromosuccinimide (NBS)

-

Concentrated sulfuric acid

-

Ice water

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 3-nitrobenzoic acid in concentrated sulfuric acid at 0°C.[1]

-

Slowly add N-Bromosuccinimide (NBS) portion-wise to the reaction mixture, maintaining the temperature at 0°C.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it in an oil bath at 65°C for 2 hours.[1]

-

Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature and carefully pour it into ice water with stirring.

-

A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Dry the collected solid to obtain crude 3-bromo-5-nitrobenzoic acid. The product can be further purified by recrystallization.

Causality and Insights

The use of concentrated sulfuric acid serves a dual purpose: it acts as a solvent and protonates the nitro group, further deactivating the ring towards electrophilic attack and enhancing the meta-directing effect. N-Bromosuccinimide in the presence of a strong acid provides a source of electrophilic bromine. The heating step is necessary to overcome the activation energy barrier for the bromination of the deactivated aromatic ring.

Part 2: Synthesis of 3-Bromo-5-nitrobenzoyl Chloride

The carboxylic acid functional group in 3-bromo-5-nitrobenzoic acid is not sufficiently reactive for direct amidation under mild conditions. Therefore, it is converted to the more electrophilic acyl chloride. Thionyl chloride is a common and effective reagent for this transformation.

Experimental Protocol

Materials:

-

3-Bromo-5-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Inert solvent (e.g., toluene)

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-bromo-5-nitrobenzoic acid in an inert solvent like toluene.

-

Add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension.[2]

-

Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[2]

-

After the reaction is complete (typically within 2-4 hours), allow the mixture to cool to room temperature.[2]

-

Remove the excess thionyl chloride and the solvent by distillation under reduced pressure.

-

The crude 3-bromo-5-nitrobenzoyl chloride can be used in the next step without further purification or can be purified by vacuum distillation.[2]

Causality and Insights

The reaction between a carboxylic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion according to Le Chatelier's principle. Running the reaction under reflux ensures a sufficient reaction rate. The use of dry glassware and an inert solvent is crucial to prevent the hydrolysis of the highly reactive acyl chloride product back to the carboxylic acid.

Part 3: Synthesis of this compound

The final step is the amidation of the synthesized 3-bromo-5-nitrobenzoyl chloride with methylamine. This is a nucleophilic acyl substitution reaction where the amine acts as the nucleophile.

Experimental Protocol

Materials:

-

3-Bromo-5-nitrobenzoyl chloride

-

Methylamine solution (e.g., in methanol or water)

-

Dichloromethane (DCM) or a similar inert solvent

-

A base (e.g., triethylamine or excess methylamine)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 3-bromo-5-nitrobenzoyl chloride in an inert solvent such as dichloromethane in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add a solution of methylamine (at least 2 equivalents) to the cooled solution of the acyl chloride with vigorous stirring. One equivalent acts as the nucleophile, and the second neutralizes the HCl byproduct.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.

-

Quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by recrystallization or column chromatography.

Causality and Insights

The reaction between an acyl chloride and a primary amine is typically rapid and exothermic. Cooling the reaction mixture is essential to control the reaction rate and minimize potential side reactions. The use of a base is critical to neutralize the hydrochloric acid formed during the reaction; otherwise, the HCl would protonate the unreacted methylamine, rendering it non-nucleophilic. The workup procedure is designed to remove any unreacted starting materials, byproducts, and excess reagents.

Alternative Synthesis from Methyl 3-bromo-5-nitrobenzoate

An alternative and also efficient route involves the direct amidation of the corresponding methyl ester, methyl 3-bromo-5-nitrobenzoate, with methylamine.[3]

Experimental Protocol

Materials:

-

Methyl 3-bromo-5-nitrobenzoate

-

Methylamine solution (e.g., 12 mol/L in methanol)

-

Tetrahydrofuran (THF)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

1 M Hydrochloric acid

Procedure:

-

Dissolve methyl 3-bromo-5-nitrobenzoate in a mixture of tetrahydrofuran and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3]

-

Slowly add a solution of methylamine in methanol to the reaction mixture at room temperature.[3]

-

Stir the reaction mixture overnight at room temperature.[3]

-

After the reaction is complete, concentrate the reaction solution under reduced pressure.

-

Add 1 M aqueous hydrochloric acid to the residue and stir to induce precipitation.

-

Filter the resulting solid, wash with water, and dry to obtain this compound.[3]

Causality and Insights

In this route, the ester is converted directly to the amide. This reaction is typically slower than the reaction with the acyl chloride and may require a catalyst and/or heating. DBU is a non-nucleophilic base that can facilitate the reaction. This method avoids the use of thionyl chloride, which can be advantageous from a safety and handling perspective.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 140-142 |

| 3-Bromo-5-nitrobenzoic acid | C₇H₄BrNO₄ | 246.01 | 160-164[4] |

| 3-Bromo-5-nitrobenzoyl chloride | C₇H₃BrClNO₃ | 264.46 | N/A |

| This compound | C₈H₇BrN₂O₃ | 259.06 | N/A |

Workflow Visualization

Caption: Detailed experimental workflow for the synthesis.

Conclusion

The synthesis of this compound presented herein is a robust and reproducible method suitable for laboratory-scale production. By understanding the chemical principles behind each transformation, researchers can effectively troubleshoot and optimize the synthesis for their specific needs. The availability of multiple synthetic routes provides flexibility in the choice of starting materials and reaction conditions. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

-

N-Methyl-3,5-dinitrobenzamide. National Center for Biotechnology Information. [Link]

-

THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI. ResearchGate. [Link]

-

2-Bromo-3,5-dinitrobenzoic acid. PubChem. [Link]

-

3,5-Dinitrobenzoic acid. PubChem. [Link]

-

Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

3,5-dinitrobenzoic acid. Organic Syntheses. [Link]

-

3-Bromo-5-nitrobenzoic acid. PubChem. [Link]

-

3-Bromo-5-nitrobenzoyl chloride. AOBChem. [Link]

-

3-bromo-4-methyl-5-nitrobenzoic acid. ChemSynthesis. [Link]

-

p-NITROBENZOYL CHLORIDE. Organic Syntheses. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-N-methyl-5-nitrobenzamide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: Understanding the Molecule

3-Bromo-N-methyl-5-nitrobenzamide, with the molecular formula C₈H₇BrN₂O₃ and a molecular weight of 259.06 g/mol , is a substituted aromatic amide.[1] Its structure is characterized by a benzene ring functionalized with a bromine atom, a nitro group, and an N-methylcarboxamide group. This specific arrangement of electron-withdrawing groups (bromo and nitro) and the hydrogen-bond-donating/accepting amide moiety dictates its chemical personality, influencing its reactivity, polarity, and intermolecular interactions. A thorough understanding of its physicochemical properties is therefore a critical prerequisite for its application in medicinal chemistry, materials science, or as a synthetic intermediate.

The identity and purity of this compound are foundational parameters that must be established prior to any further characterization. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the definitive technique for this purpose.

Workflow for Identity and Purity Confirmation

Figure 2: A systematic approach for the determination of pKa, starting with computational prediction to guide experimental work.

Spectroscopic Fingerprint: Elucidating the Structure

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands:

-

N-H Stretch: A sharp peak around 3300 cm⁻¹.

-

C=O Stretch (Amide I): A strong absorption between 1680-1630 cm⁻¹.

-

N-O Asymmetric Stretch: A strong band between 1550-1475 cm⁻¹. [2][3]* N-O Symmetric Stretch: A strong band between 1360-1290 cm⁻¹. [2][3]* C-N Stretch: In the region of 1400-1200 cm⁻¹.

-

C-Br Stretch: Typically found in the fingerprint region below 800 cm⁻¹.

The two strong bands for the nitro group are highly characteristic. [3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework of the molecule. Based on the structure, the following signals are anticipated in the ¹H NMR spectrum (in a suitable deuterated solvent like DMSO-d₆):

-

Aromatic Protons: Three signals in the aromatic region (typically δ 7.5-9.0 ppm), likely appearing as multiplets or singlets depending on the coupling constants.

-

N-H Proton: A broad singlet that may exchange with D₂O.

-

N-Methyl Protons: A singlet or doublet (if coupled to the N-H proton) around δ 2.8-3.0 ppm.

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

UV-Vis Spectroscopy

The UV-Vis spectrum is governed by the electronic transitions within the molecule. The presence of the nitroaromatic chromophore is expected to result in a strong absorption band in the UV region, likely between 240-280 nm. [5]

Stability Profile: A Prerequisite for Application

Understanding the chemical stability of this compound is crucial for its storage, handling, and formulation. Forced degradation studies are performed to identify potential degradation pathways and products.

Experimental Protocol: Forced Degradation Study

-

Stress Conditions: Solutions of the compound are subjected to various stress conditions as per ICH guidelines, including:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature.

-

Basic Hydrolysis: 0.1 M NaOH at room temperature.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Heating the solid and a solution at an elevated temperature.

-

Photostability: Exposure to UV light.

-

-

Time Points: Samples are collected at various time intervals.

-

Analysis: A stability-indicating HPLC method is used to separate the parent compound from any degradation products.

-

Assessment: The percentage of degradation is calculated, and major degradants are characterized.

Conclusion

This technical guide has outlined the key physicochemical properties of this compound and provided a framework for their experimental determination. While some specific experimental data for this molecule are not widely published, a combination of established analytical protocols and data from closely related analogs allows for a robust and scientifically sound characterization. The methodologies presented herein are designed to be both informative for researchers new to the compound and a valuable reference for seasoned professionals in the pharmaceutical and chemical industries. Adherence to these rigorous analytical practices is fundamental to ensuring the quality, safety, and efficacy of any future application of this molecule.

References

-

ResearchGate. (n.d.). (a) UV-vis absorption spectra of different nitroaromatic compounds. (b).... Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra of the reduction of various nitro compounds:. Retrieved from [Link]

-

ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of.... Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S23 The UV-vis absorption spectra of nitro compounds with the same concentration of. Retrieved from [Link]

-

IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). IR: nitro groups. Retrieved from [Link]

-

PubMed. (n.d.). Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. Retrieved from [Link]

-

Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

SpectraBase. (n.d.). benzamide, 3-bromo-N-[2-[(2-chloro-6-nitrophenyl)amino]ethyl]- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Home. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-N-methylbenzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group across the series.... Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromo-N-(6-methylpyridin-2-yl)benzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of.... Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Amazon S3. (2019, April 15). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Retrieved from [Link]

-

N.A. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitrobenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-methyl-5-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 3-bromo-5-fluoro-N-methylbenzamide. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromo-4-methyl-benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-N,5-dimethyl-N-phenylbenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-nitrobenzoic acid. Retrieved from [Link]

Sources

3-Bromo-N-methyl-5-nitrobenzamide CAS number 90050-52-5

An In-Depth Technical Guide to 3-Bromo-N-methyl-5-nitrobenzamide (CAS No. 90050-52-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic amide that serves as a specialized building block in organic synthesis. Its trifunctional nature, featuring a bromine atom, a nitro group, and an N-methylamide moiety on a benzene ring, offers a versatile platform for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its utility as an intermediate in pharmaceutical and agrochemical research. While detailed peer-reviewed studies on this specific molecule are limited, this document synthesizes available data and provides experimentally grounded protocols based on established chemical principles and related precursors.

Molecular Structure and Physicochemical Properties

This compound possesses a unique substitution pattern that dictates its reactivity and potential applications. The electron-withdrawing nature of the nitro group and the bromine atom significantly influences the chemistry of the aromatic ring, while the secondary amide provides a site for further functionalization or hydrogen bonding interactions.

Chemical Structure

Caption: 2D Structure of this compound

Physicochemical Data

| Property | Value | Source |

| CAS Number | 90050-52-5 | [1][2][3] |

| Molecular Formula | C₈H₇BrN₂O₃ | [1] |

| Molecular Weight | 259.06 g/mol | [1] |

| Appearance | Yellow solid (predicted) | [1] |

Note: Experimental data for properties like melting point, boiling point, and solubility are not widely published. Researchers should perform their own characterization.

Synthesis and Manufacturing

The synthesis of this compound can be approached through several reliable routes, primarily involving the amidation of a suitable carboxylic acid derivative.

Primary Synthesis Route: From Methyl 3-bromo-5-nitrobenzoate

A direct and efficient method involves the nucleophilic acyl substitution of methyl 3-bromo-5-nitrobenzoate with methylamine.[1] This reaction is typically carried out in a suitable solvent system and may be facilitated by a non-nucleophilic base.

Caption: Synthesis workflow from methyl ester to the final product.

Experimental Protocol:

-

Reaction Setup: In a three-neck flask, dissolve methyl 3-bromo-5-nitrobenzoate (1.0 eq) in a mixture of tetrahydrofuran and methanol.[1]

-

Reagent Addition: While stirring at room temperature, slowly add a solution of methylamine in methanol (e.g., 12 M solution) followed by a catalytic amount of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1]

-

Reaction: Allow the mixture to stir overnight at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. To the residue, add 1M aqueous hydrochloric acid to precipitate the product.[1]

-

Isolation: Collect the resulting solid by vacuum filtration, wash with water, and dry to yield this compound.[1] A purity of over 99% with a yield of approximately 94% has been reported for this method.[1]

Alternative Synthesis Route: From 3-Bromo-5-nitrobenzoic Acid

An alternative, two-step approach involves the initial conversion of 3-bromo-5-nitrobenzoic acid to its highly reactive acyl chloride, followed by amidation with methylamine.[4][5]

Step 1: Formation of 3-Bromo-5-nitrobenzoyl chloride

3-Bromo-5-nitrobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 3-bromo-5-nitrobenzoyl chloride.[4][5][6] This intermediate is often used immediately in the next step without extensive purification.

Step 2: Amidation

The crude 3-bromo-5-nitrobenzoyl chloride is then dissolved in an aprotic solvent and reacted with a solution of methylamine.[7] The reaction is typically rapid and exothermic. An excess of methylamine or the addition of a tertiary amine base is used to neutralize the HCl byproduct.

Analytical Characterization

To ensure the identity and purity of this compound, a combination of spectroscopic and chromatographic techniques is essential. While specific datasets are not publicly available in the search results, the following methods are standard for a compound of this nature. Commercial suppliers may provide certificates of analysis with this data upon request.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for confirming the molecular structure. The aromatic region of the ¹H NMR spectrum will show a characteristic splitting pattern for the three protons on the ring, while other signals will confirm the presence of the N-methyl and N-H protons.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretch, C=O stretch (amide I), and N-H bend (amide II), as well as absorptions corresponding to the nitro group (NO₂) and C-Br bond.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

Applications in Research and Development

While specific applications for this compound are not extensively documented, its structure is analogous to intermediates used in the synthesis of biologically active molecules. Its utility can be inferred from the applications of its precursor, 3-bromo-5-nitrobenzoic acid.[8][9]

Intermediate in Medicinal Chemistry

The presence of three distinct functional groups allows for sequential and site-selective modifications, making it a valuable scaffold in drug discovery.

-

Potential as a Pharmaceutical Building Block: Derivatives of 3-bromo-5-nitrobenzoic acid have shown promise in the development of new therapeutic agents, including those for tuberculosis and certain types of cancer.[8][9] This compound allows for the introduction of an N-methylamide pharmacophore, which can be crucial for target binding and improving pharmacokinetic properties.

-

Structure-Activity Relationship (SAR) Studies: The bromine atom can be used for cross-coupling reactions (e.g., Suzuki, Sonogashira[4], Buchwald-Hartwig) to introduce molecular diversity. The nitro group can be reduced to an amine, providing another point for derivatization.

Agrochemical Synthesis

The 3-bromo-5-nitroaromatic motif is also found in certain agrochemicals. This compound could serve as an intermediate in the synthesis of novel herbicides or pesticides.[8][9]

Safety and Handling

A formal Safety Data Sheet (SDS) for this compound is available and should be consulted before handling.[10] Based on the GHS classification of the structurally related 3-bromo-N-methylbenzamide, the following hazards may be anticipated, though the nitro group may alter the toxicological profile.[11]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

References

- This compound synthesis - ChemicalBook. (URL: )

- 90050-52-5|this compound|BLD Pharm. (URL: )

- 3-Bromo-5-nitrobenzamide | 54321-80-1 - Benchchem. (URL: )

- This compound | 90050-52-5 - ChemicalBook. (URL: )

- 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170 - PubChem. (URL: )

- Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )

- SDS of 3-Bromo-N-Methyl-5-Nitro-Benzamide, Safety D

- THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS - ResearchG

- The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. (URL: )

- amines as nucleophiles - Chemguide. (URL: )

- 51339-40-3|3-Bromo-5-nitrobenzoyl chloride|BLD Pharm. (URL: )

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 90050-52-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 90050-52-5 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 51339-40-3|3-Bromo-5-nitrobenzoyl chloride|BLD Pharm [bldpharm.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. SDS of 3-Bromo-N-Methyl-5-Nitro-Benzamide, Safety Data Sheets, CAS 90050-52-5 - chemBlink [chemblink.com]

- 11. 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170 - PubChem [pubchem.ncbi.nlm.nih.gov]

molecular structure of 3-Bromo-N-methyl-5-nitrobenzamide

An In-depth Technical Guide to the Molecular Structure of 3-Bromo-N-methyl-5-nitrobenzamide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's structure is paramount to unlocking its potential. This guide provides a detailed exploration of this compound, a substituted aromatic amide with significant utility as a versatile building block in organic synthesis. This document delves into its physicochemical properties, synthesis, and a predictive analysis of its spectral characteristics, offering a foundational understanding for its application in further research.

Physicochemical Properties

This compound, with the CAS number 90050-52-5, is a yellow solid at room temperature.[1] Its molecular structure, featuring a bromine atom and a nitro group meta to each other on a benzamide scaffold, provides distinct electronic properties and multiple reaction sites. These characteristics make it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

| Property | Value | Source |

| CAS Number | 90050-52-5 | [1][2][3] |

| Molecular Formula | C₈H₇BrN₂O₃ | [1][2][4] |

| Molecular Weight | 259.06 g/mol | [1][2] |

| Appearance | Yellow solid | [1] |

| SMILES | CNC(=O)C1=CC(=CC(=C1)Br)[O-] | [4] |

| InChIKey | HDFRUPQKYIBRNL-UHFFFAOYSA-N | [4] |

Synthesis and Purification

The synthesis of this compound is reliably achieved through the amidation of a corresponding benzoic acid derivative. A common and effective route involves the reaction of methyl 3-bromo-5-nitrobenzoate with methylamine.[1]

Experimental Protocol: Synthesis of this compound

This protocol is based on a reported synthesis which demonstrates a high yield and purity.[1]

Materials:

-

Methyl 3-bromo-5-nitrobenzoate

-

Methylamine solution (e.g., 12 mol/L in methanol)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

Procedure:

-

In a suitable reaction vessel (e.g., a 250 mL three-neck flask), dissolve methyl 3-bromo-5-nitrobenzoate (26 g) in tetrahydrofuran (60 mL).

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (3 mL) to the solution and stir at room temperature until fully dissolved.

-

Slowly add the methylamine solution in methanol (60 mL) dropwise to the reaction mixture.

-

Allow the reaction to stir overnight at room temperature.

-

Upon completion (which can be monitored by thin-layer chromatography), concentrate the reaction mixture under reduced pressure to remove the solvents.

-

To the resulting residue, add 100 mL of 1 M aqueous hydrochloric acid and triturate to precipitate the solid product.

-

Collect the yellow solid by filtration.

-

Wash the filter cake with water and dry thoroughly to yield this compound. A reported yield for a similar procedure is 94.6% with a purity of 99.2%.[1]

Causality of Experimental Choices:

-

Solvent: A mixture of THF and methanol is used to ensure the solubility of both the starting ester and the reagents.

-

Base: DBU is a non-nucleophilic base that facilitates the reaction, likely by deprotonating the methylamine to increase its nucleophilicity or by activating the ester.

-

Work-up: The addition of hydrochloric acid protonates any remaining DBU and methylamine, rendering them water-soluble and allowing for the easy isolation of the neutral amide product by filtration.

Synthesis Workflow Diagram

Caption: Atom numbering for predicted NMR assignments.

Predicted Spectroscopic Data

| Technique | Predicted Features | Rationale |

| ¹H NMR | Aromatic Protons (δ 7.5-8.5 ppm): Three signals, likely multiplets or broad singlets, corresponding to the protons on the benzene ring (at C2, C4, and C6). The proton at C4, situated between the bromo and nitro groups, is expected to be the most downfield. N-Methyl Protons (δ ~2.9 ppm): A doublet due to coupling with the N-H proton. Amide Proton (δ ~8.5 ppm): A broad singlet or quartet, depending on the coupling with the methyl protons. | The strong electron-withdrawing effects of the nitro group and the bromine atom deshield the aromatic protons, shifting them downfield. The chemical shift of the N-methyl group is typical for an amide. |

| ¹³C NMR | Carbonyl Carbon (δ ~165 ppm): The amide carbonyl carbon is expected in this region. Aromatic Carbons (δ 120-150 ppm): Six distinct signals are expected for the aromatic carbons due to the molecule's asymmetry. The carbons attached to the nitro group (C5) and bromine (C3) will be significantly affected. N-Methyl Carbon (δ ~26 ppm): A signal for the methyl carbon. | The chemical shifts are based on standard values for benzamide derivatives, with adjustments for the electronic effects of the bromo and nitro substituents. |

| Mass Spec. | Molecular Ion (M⁺): A pair of peaks at m/z 258 and 260 with approximately equal intensity, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Predicted [M+H]⁺: 258.97128 m/z. [4]Predicted [M+Na]⁺: 280.95322 m/z. [4] | The isotopic pattern of bromine is a key diagnostic feature in the mass spectrum of bromo-containing compounds. |

| IR Spec. | N-H Stretch: ~3300 cm⁻¹ (secondary amide). C=O Stretch: ~1640 cm⁻¹ (amide I band). N-O Asymmetric Stretch: ~1530 cm⁻¹. N-O Symmetric Stretch: ~1350 cm⁻¹. | These absorption frequencies are characteristic of the functional groups present in the molecule: a secondary amide and a nitro group. |

Reactivity and Applications

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups:

-

Aromatic Ring: The bromine atom can be replaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

-

Nitro Group: The nitro group can be reduced to an amine, providing a handle for further functionalization, such as diazotization or acylation. This transformation is fundamental in the synthesis of many pharmaceutical compounds.

-

Amide Group: The amide functionality is generally stable but can be hydrolyzed under harsh acidic or basic conditions.

The strategic placement of these groups allows for sequential and site-selective modifications, making this compound a valuable precursor in the synthesis of APIs and other high-value organic molecules. For instance, related compounds like 3-bromo-5-nitrobenzoic acid are used in the development of treatments for various diseases, highlighting the potential of this structural motif in medicinal chemistry. [5]

Safety and Handling

While a specific safety data sheet for this compound should be consulted, related compounds such as 3-bromo-N-methylbenzamide are classified as irritants, causing skin and eye irritation, and may cause respiratory irritation. [6]Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a well-defined organic compound with significant potential as a synthetic intermediate. Its straightforward synthesis and the presence of three distinct, reactive functional groups on a stable aromatic core make it an attractive building block for the construction of complex molecular architectures. The predictive spectroscopic analysis provided in this guide serves as a valuable reference for researchers, facilitating the identification and characterization of this compound in laboratory settings. A thorough understanding of its molecular structure and reactivity is the first step towards leveraging its full potential in the advancement of chemical synthesis and drug discovery.

References

-

PubChem. (n.d.). 3-Bromo-N-methylbenzamide. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H7BrN2O3). Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-N-isopropyl-5-nitrobenzamide. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-nitrobenzaldehyde. Retrieved from [Link]

-

ChemSynthesis. (2025). 3-bromo-4-methyl-5-nitrobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-methyl-5-nitrobenzene. Retrieved from [Link]

-

CBSE Academic. (2024). Sample Paper (2024-25). Retrieved from [Link]

-

Scribd. (n.d.). Covalent Organic Chemistry by Sankalp Jauhari @RAJ - EDUNET. Retrieved from [Link]

- Google Patents. (2018). US10392364B2 - Process for synthesis of lenalidomide.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-nitro-. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-nitro-, methyl ester. Retrieved from [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 90050-52-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 90050-52-5 [chemicalbook.com]

- 4. PubChemLite - this compound (C8H7BrN2O3) [pubchemlite.lcsb.uni.lu]

- 5. nbinno.com [nbinno.com]

- 6. 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 3-Bromo-N-methyl-5-nitrobenzamide: A Technical Guide

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel molecules is paramount. 3-Bromo-N-methyl-5-nitrobenzamide, with the molecular formula C₈H₇BrN₂O₃, represents a key intermediate in the synthesis of various pharmacologically active compounds.[1] Its chemical architecture, featuring a trisubstituted aromatic ring with electron-withdrawing nitro and bromo groups, and an N-methylamide moiety, presents a unique spectroscopic profile. This technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound, offering a foundational reference for researchers engaged in its synthesis and characterization. The interpretations herein are grounded in fundamental spectroscopic principles and comparative analysis with structurally related molecules, ensuring a robust and scientifically sound predictive model.

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its behavior in various spectroscopic techniques. The presence of a bromine atom introduces a characteristic isotopic pattern in mass spectrometry. The nitro group and the benzamide functionality give rise to distinct vibrational modes in infrared spectroscopy. The unique substitution pattern on the aromatic ring results in a predictable set of signals in nuclear magnetic resonance spectroscopy.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the N-methyl protons, and the amide proton. The chemical shifts of the aromatic protons are significantly influenced by the anisotropic effects of the carbonyl group and the electronic effects of the bromine and nitro substituents.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 8.7 | t (J ≈ 1.5 Hz) | 1H | H-4 |

| ~8.3 - 8.5 | t (J ≈ 1.5 Hz) | 1H | H-6 |

| ~8.1 - 8.3 | t (J ≈ 1.5 Hz) | 1H | H-2 |

| ~6.2 (broad) | s | 1H | N-H |

| ~3.0 | d (J ≈ 5 Hz) | 3H | N-CH₃ |

Interpretation:

-

Aromatic Protons (H-2, H-4, H-6): The three aromatic protons will appear as distinct signals in the downfield region of the spectrum due to the deshielding effect of the aromatic ring and the electron-withdrawing nitro and carbonyl groups. The meta-coupling between these protons will result in small coupling constants (typically 2-3 Hz), leading to narrow triplets or multiplets. The proton at the H-4 position, situated between two electron-withdrawing groups (bromo and nitro), is expected to be the most deshielded.

-

N-Methyl Protons (N-CH₃): The N-methyl group will appear as a doublet in the upstate region of the spectrum, with a typical coupling constant of approximately 5 Hz due to coupling with the adjacent amide proton (N-H).

-

Amide Proton (N-H): The amide proton signal is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.[2] In some cases, the coupling to the N-methyl protons may be observed as a quartet.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents, and the carbonyl and methyl carbons will have characteristic resonances.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C=O (Amide Carbonyl) |

| ~148 | C-NO₂ |

| ~138 | C-CONH |

| ~135 | C-H (Aromatic) |

| ~129 | C-H (Aromatic) |

| ~122 | C-Br |

| ~121 | C-H (Aromatic) |

| ~27 | N-CH₃ |

Interpretation:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon will resonate at the most downfield position, typically in the range of 160-170 ppm.

-

Aromatic Carbons: The aromatic carbons will appear in the range of 120-150 ppm. The carbon attached to the nitro group (C-NO₂) will be significantly deshielded. The carbon attached to the bromine atom (C-Br) will also be downfield, but its chemical shift is also influenced by the heavy atom effect. The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents.

-

N-Methyl Carbon (N-CH₃): The N-methyl carbon will appear in the aliphatic region of the spectrum, typically around 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Sharp | N-H Stretch (Secondary Amide) |

| ~1640 | Strong | C=O Stretch (Amide I band) |

| ~1530 | Strong | N-O Asymmetric Stretch (Nitro group) |

| ~1550 | Medium | N-H Bend (Amide II band) |

| ~1350 | Strong | N-O Symmetric Stretch (Nitro group) |

| ~700-800 | Strong | C-Br Stretch |

Interpretation:

-

N-H Stretch: A characteristic sharp peak around 3300 cm⁻¹ is expected for the N-H stretching vibration of the secondary amide.[3]

-

C=O Stretch (Amide I): A strong absorption band around 1640 cm⁻¹ is indicative of the carbonyl stretching vibration of the amide group.

-

N-O Stretches: Two strong absorption bands, one around 1530 cm⁻¹ (asymmetric) and another around 1350 cm⁻¹ (symmetric), are characteristic of the nitro group.

-

N-H Bend (Amide II): A medium intensity band around 1550 cm⁻¹ is attributed to the N-H bending vibration.

-

C-Br Stretch: A strong absorption in the fingerprint region (below 1000 cm⁻¹) will correspond to the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic M+2 peak.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Interpretation |

| 258/260 | Molecular ion peak [M]⁺ and [M+2]⁺ |

| 228/230 | [M - CH₂NH]⁺ |

| 200/202 | [M - CONHCH₃]⁺ |

| 183/185 | [Br(NO₂)C₆H₃CO]⁺ |

| 120 | [M - Br - NO₂]⁺ |

| 104 | [C₆H₄CO]⁺ |

| 76 | [C₆H₄]⁺ |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak will appear as a pair of peaks of almost equal intensity at m/z 258 and 260, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively.[4]

-

Fragmentation Pattern: The molecule is expected to fragment via several pathways, including the loss of the N-methylamino group, the entire amide side chain, and cleavage of the aromatic ring. The fragmentation of benzamides often involves cleavage of the bond between the carbonyl group and the nitrogen atom.[5] The presence of the bromine isotopes in the fragment ions will be a key diagnostic feature.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Processing: Perform a background subtraction to obtain the final spectrum.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

-

Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Caption: A generalized workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging fundamental principles and comparative data from analogous structures, we have established a comprehensive spectroscopic blueprint for this important chemical intermediate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, will serve as an invaluable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the unambiguous identification and characterization of this compound. The provided experimental protocols offer a practical framework for obtaining high-quality spectroscopic data.

References

-

PubChem. N-methyl-3-nitrobenzamide. [Link]

-

PubChem. N-Methyl-3,5-dinitrobenzamide. [Link]

-

Royal Society of Chemistry. Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. [Link]

-

University of Wisconsin-Madison. NMR Chemical Shifts. [Link]

-

Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). [Link]

-

NIST. Benzamide, N-methyl-. [Link]

-

PubChemLite. This compound (C8H7BrN2O3). [Link]

-

SpectraBase. N-Methyl-p-nitrobenzamide. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

PubChemLite. N-methyl-3,5-dinitrobenzamide (C8H7N3O5). [Link]

-

SpectraBase. 3-Bromoaniline - Optional[1H NMR] - Chemical Shifts. [Link]

-

Chemistry Connected. 1H NMR Chemical Shifts. [Link]

Sources

An In-Depth Technical Guide to 3-Bromo-N-methyl-5-nitrobenzamide and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

This technical guide provides a comprehensive overview of 3-Bromo-N-methyl-5-nitrobenzamide, a versatile nitroaromatic compound, and its derivatives. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the synthesis, chemical properties, and burgeoning therapeutic applications of this class of molecules. This document emphasizes the scientific rationale behind experimental methodologies and explores the structure-activity relationships that govern the biological efficacy of these compounds.

Introduction: The Significance of the Nitrobenzamide Scaffold

Nitroaromatic compounds are a cornerstone in medicinal chemistry, with a rich history of application in treating a wide array of diseases.[1] The nitro group, a potent electron-withdrawing moiety, is crucial to the biological activity of many of these molecules, often serving as a pro-drug feature that requires metabolic activation to exert its therapeutic effect.[2][3] Within this broad class, the nitrobenzamide scaffold has emerged as a particularly promising framework for the development of novel therapeutic agents, demonstrating efficacy against infectious diseases and cancer.[4][5]

This compound stands as a key intermediate in the synthesis of a diverse library of bioactive molecules. Its unique trifunctionalized aromatic ring, featuring a bromine atom, a nitro group, and an N-methylamido group, provides multiple avenues for chemical modification, allowing for the fine-tuning of its pharmacological properties. This guide will delve into the synthetic pathways to access this core structure and its derivatives, and subsequently explore their significant potential in drug discovery, with a particular focus on their roles as antitubercular and anticancer agents.

Synthesis of the Core Moiety: this compound

The synthesis of this compound is typically achieved through a multi-step process commencing from readily available starting materials. A common and efficient route involves the initial synthesis of a precursor, methyl 3-bromo-5-nitrobenzoate, followed by amidation.

Synthesis of Methyl 3-bromo-5-nitrobenzoate

The precursor, methyl 3-bromo-5-nitrobenzoate, can be prepared from 3-nitrobenzoic acid. This involves a bromination step followed by esterification. The bromination of 3-nitrobenzoic acid can be achieved using N-bromosuccinimide in the presence of concentrated sulfuric acid. Subsequent esterification of the resulting 3-bromo-5-nitrobenzoic acid with methanol, often facilitated by an acid catalyst like thionyl chloride, yields the desired methyl ester.[6]

Amidation to Yield this compound

The final step in the synthesis of the core compound is the amidation of methyl 3-bromo-5-nitrobenzoate with methylamine. This reaction is typically carried out in a suitable solvent system, such as a mixture of tetrahydrofuran and methanol, and is often facilitated by a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to drive the reaction to completion.[7]

Detailed Experimental Protocol

Below is a representative experimental protocol for the synthesis of this compound from methyl 3-bromo-5-nitrobenzoate.

Materials:

-

Methyl 3-bromo-5-nitrobenzoate

-

Methylamine solution (e.g., 12 M in methanol)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

To a solution of methyl 3-bromo-5-nitrobenzoate (1 equivalent) in a mixture of THF and methanol, add DBU (catalytic amount) at room temperature.

-

Slowly add a solution of methylamine in methanol (excess, e.g., 2-3 equivalents) to the reaction mixture.

-

Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

-

To the residue, add 1 M HCl solution and stir to precipitate the product.

-

Collect the solid product by filtration and wash with water.

-

Dry the crude product under vacuum.

-

For further purification, recrystallization from a suitable solvent system like ethyl acetate/petroleum ether can be performed to yield pure this compound as a solid.

Causality Behind Experimental Choices:

-

Solvent Choice: A mixture of THF and methanol is used to ensure the solubility of both the starting ester and the methylamine reagent.

-

Base: DBU is a strong, non-nucleophilic base that facilitates the deprotonation of methylamine, increasing its nucleophilicity and promoting the amidation reaction without competing in the reaction itself.

-

Workup: The addition of HCl during workup protonates any remaining methylamine and DBU, rendering them water-soluble and allowing for their easy removal from the desired product, which precipitates out of the acidic aqueous solution.

Derivatives of this compound and their Biological Activities

The true potential of this compound lies in its utility as a scaffold for generating a diverse range of derivatives with potent biological activities. The bromine and nitro groups on the aromatic ring, as well as the N-methylamide moiety, can be strategically modified to optimize pharmacological properties.

Antitubercular Activity: Targeting DprE1

Tuberculosis remains a global health crisis, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. Nitrobenzamide derivatives have shown significant promise as antitubercular agents, with a key target being the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) enzyme.[8][9] DprE1 is essential for the biosynthesis of the mycobacterial cell wall component arabinogalactan.[10]

The general mechanism of action for many nitroaromatic antitubercular drugs involves the reductive activation of the nitro group by mycobacterial enzymes.[1] This bioactivation generates reactive nitrogen species that can covalently modify and inhibit key enzymes like DprE1.[11]

The structure-activity relationship (SAR) studies of nitrobenzamide derivatives as DprE1 inhibitors have revealed several key features:

-

Nitro Group Position: The presence of a nitro group, particularly at the meta-position, is often crucial for activity. 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives have demonstrated high potency.[4]

-

Amide Substituent: The nature of the substituent on the amide nitrogen can significantly influence the lipophilicity and, consequently, the antimycobacterial activity of the compounds. Alkyl chains of intermediate length have been shown to be optimal.[4]

| Derivative Class | Key Structural Features | Example MIC (µg/mL) against M. tuberculosis H37Rv | Reference |

| N-Alkyl-3,5-dinitrobenzamides | 3,5-Dinitro substitution, varied N-alkyl chain length | 0.016 | [4] |

| N-Alkyl-3-nitro-5-trifluoromethylbenzamides | 3-Nitro and 5-trifluoromethyl substitution | 0.016 | [4] |

| 3,5-Dinitrobenzamides with terminal aromatic groups | Ether, ester, or amide linkers to an aromatic moiety | 0.031 | [12] |

Anticancer Activity

Nitrobenzamide derivatives have also been investigated for their potential as anticancer agents.[5][13] The mechanism of action in cancer cells is often multifactorial and can involve the induction of oxidative stress, DNA damage, and the inhibition of key signaling pathways.

While specific anticancer derivatives of this compound are not extensively reported in the literature, related benzamide structures have shown promise. For instance, derivatives of gallic acid (3,4,5-trihydroxybenzoic acid) with N-alkyl benzamide functionalities have demonstrated inhibitory effects against colon cancer cells.[5] This suggests that the N-methylbenzamide portion of the core topic molecule could be a valuable pharmacophore in the design of novel anticancer agents. The bromo and nitro substituents on the aromatic ring of this compound offer handles for further chemical exploration to develop potent and selective anticancer compounds. For example, the bromine atom can be utilized in palladium-catalyzed cross-coupling reactions to introduce diverse functionalities.

| Compound Class | Cancer Cell Line | Example IC50 (µM) | Reference |

| 3,4,5-Trihydroxy-N-hexyl-benzamide | HCT-116 (Colon) | 0.07 | [5] |

| 5-Nitrofuryl-isatin hybrids | HCT-116 (Colon) | 1.62 | [13] |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | SNB-75 (CNS) | PGI of 41.25% at 10 µM | [14] |

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel derivatives of this compound follows a structured workflow, from initial synthesis and characterization to comprehensive biological evaluation.

Future Directions and Conclusion

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. The established synthetic routes provide a solid foundation for the generation of diverse chemical libraries. The demonstrated antitubercular activity, particularly through the inhibition of DprE1, highlights a clear path for the development of novel treatments for tuberculosis. Furthermore, the potential for developing anticancer agents based on this scaffold warrants further investigation.

Future research should focus on:

-

Expansion of Derivative Libraries: Systematic modification of the bromo, nitro, and N-methylamide functionalities to explore a wider chemical space and refine structure-activity relationships.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by these compounds in cancer cells.

-

In Vivo Efficacy and Safety Profiling: Advancement of lead compounds into preclinical animal models to assess their therapeutic efficacy and safety profiles.

References

-

Structure-activity relationship mediated molecular insights of DprE1 inhibitors: A Comprehensive Review. PubMed. Available from: [Link].

-

Structure-activity relationship mediated molecular insights of DprE1 inhibitors: A Comprehensive Review. Taylor & Francis Online. Available from: [Link].

-

Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available from: [Link].

-

Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. Available from: [Link].

-

Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. National Institutes of Health. Available from: [Link].

-

Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. PubMed Central. Available from: [Link].

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central. Available from: [Link].

-

Bioreduction of the nitro group by nitroreductases (NTR) or others... ResearchGate. Available from: [Link].

-

What are DprE1 inhibitors and how do they work?. Patsnap Synapse. Available from: [Link].

-

Inhibition of the oxireductase enzyme dpre1 of mycobacterium tuberculosis by two small compounds Project 2. University of Birmingham. Available from: [Link].

-

Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1): challenging target for antitubercular drug discovery. PubMed Central. Available from: [Link].

-

Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. PNAS. Available from: [Link].

-

Determinants of the Inhibition of DprE1 and CYP2C9 by Antitubercular Thiophenes. PubMed Central. Available from: [Link].

-

Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available from: [Link].

-

Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. MDPI. Available from: [Link].

-

Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. National Institutes of Health. Available from: [Link].

-

Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells. Oriental Journal of Chemistry. Available from: [Link].

-

Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. PubMed Central. Available from: [Link].

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available from: [Link].

-

Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. MDPI. Available from: [Link].

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. Available from: [Link].

-

Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Hindawi. Available from: [Link].

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PubMed Central. Available from: [Link].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells – Oriental Journal of Chemistry [orientjchem.org]

- 6. Structure-activity relationship mediated molecular insights of DprE1 inhibitors: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Structure-activity relationship mediated molecular insights of DprE1 inhibitors: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]

- 11. Decaprenyl-phosphoryl-ribose 2′-epimerase (DprE1): challenging target for antitubercular drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold | MDPI [mdpi.com]

- 13. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

biological activity of substituted nitrobenzamides

An In-Depth Technical Guide to the Biological Activity of Substituted Nitrobenzamides

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted nitrobenzamides represent a versatile and highly significant scaffold in modern medicinal chemistry. The presence of the nitro group, an influential electron-withdrawing moiety, combined with the adaptable benzamide backbone, confers a diverse range of biological activities. This guide provides a comprehensive exploration of the multifaceted therapeutic potential of these compounds, focusing on their anticancer and antimicrobial properties. We will delve into the core mechanisms of action, elucidate critical structure-activity relationships (SAR), present detailed experimental protocols for biological evaluation, and summarize key quantitative data to inform rational drug design and future research endeavors.

Chapter 1: Anticancer Activity of Substituted Nitrobenzamides

The application of nitrobenzamide derivatives as antineoplastic agents has been a fertile area of research, with several compounds demonstrating potent activity against a variety of human cancer cell lines.[1][2][3] Their mechanisms of action are often multifaceted, ranging from the inhibition of critical DNA repair enzymes to functioning as hypoxia-activated prodrugs.

Primary Mechanism: PARP Inhibition

A prominent mechanism of action for several nitrobenzamide-containing compounds is the inhibition of Poly(ADP-ribose) polymerase (PARP).[4] PARP-1 is a key enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[5] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient.[6]

When PARP is inhibited in these BRCA-deficient cells, unrepaired SSBs accumulate and are converted into DSBs during DNA replication. Since the primary DSB repair pathway is non-functional, the cell is forced to rely on error-prone pathways, leading to genomic instability and ultimately, apoptosis.[7] This concept, known as synthetic lethality, is a cornerstone of targeted cancer therapy. 3-aminobenzamide and the structurally related 3-nitrobenzamide were among the first discovered PARP inhibitors, serving as foundational scaffolds for the development of more potent, next-generation drugs.[8]

Caption: Mechanism of synthetic lethality via PARP inhibition in BRCA-mutant cells.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer potency of nitrobenzamides is highly dependent on the substitution patterns on both the benzoyl and benzyl rings.

-

Position of the Nitro Group: The placement of the nitro group is critical. For instance, in a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, a compound featuring a 4-chloro-3-nitrophenyl moiety demonstrated exceptionally high activity, with an IC50 of just 28 nM against the A549 lung cancer cell line.[4]

-

Substituents on the Benzamide Ring: Studies on 4-substituted-3-nitrobenzamide derivatives showed that the nature of the substituent at the 4-position significantly modulates anti-tumor activity.[1] For example, compound 4a in one study showed potent inhibitory activities against three cancer cell lines with GI50 values in the low micromolar range (1.904-2.111 µM).[1][2]

-

Leaving Groups: For some nitroaromatic compounds, the mechanism is related to their properties as alkylating agents. The presence of a good leaving group, such as a chloride or bromide at the benzylic position, is a common feature among active compounds in this class.[3]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the growth inhibitory (GI50) or cytotoxic (IC50) concentrations of representative substituted nitrobenzamides against various human cancer cell lines.

| Compound Class | Specific Compound | Cancer Cell Line | Activity (µM) | Reference |

| 4-Substituted-3-nitrobenzamides | Compound 4a | HCT-116 (Colon) | GI50: 2.111 | [1] |

| 4-Substituted-3-nitrobenzamides | Compound 4a | MDA-MB-435 (Melanoma) | GI50: 1.904 | [1] |

| 4-Substituted-3-nitrobenzamides | Compound 4a | HL-60 (Leukemia) | GI50: 2.056 | [1] |

| 2-Aryl-nitro-1H-benzimidazoles | Compound 6 | A549 (Lung) | IC50: 0.028 | [4] |

| 2-Aryl-nitro-1H-benzimidazoles | Compound 3 | K562 (Leukemia) | IC50: 0.05 (PARP) | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the in vitro cytotoxicity of novel nitrobenzamide derivatives against a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

-

Cell Culture: Plate human cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test nitrobenzamide in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). Ensure the final DMSO concentration in the wells is non-toxic (typically ≤0.5%).

-

Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Chapter 2: Antimicrobial Activity of Substituted Nitrobenzamides

Nitrobenzamides have emerged as a powerful class of antimicrobial agents, particularly in the fight against tuberculosis (TB), which is caused by Mycobacterium tuberculosis (Mtb).[9][10] The increasing prevalence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains necessitates the development of new drugs with novel mechanisms of action.[9][11]

Primary Mechanism: DprE1 Inhibition

A key target for many antitubercular nitroaromatic compounds, including nitrobenzamides, is the enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1).[9][10] DprE1 is a critical enzyme involved in the biosynthesis of the mycobacterial cell wall.[11] It catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), an essential precursor for arabinogalactan and lipoarabinomannan, which are vital components of the cell wall.[11]

Nitrobenzamides act as covalent inhibitors of DprE1. The mechanism involves the reduction of the aromatic nitro group to a nitroso intermediate within the enzyme's active site.[11] This highly reactive species then forms a covalent bond with a conserved cysteine residue (Cys387) in DprE1, leading to irreversible inhibition of the enzyme's function and subsequent bacterial cell death.[11]

Caption: Covalent inhibition of DprE1 by a reduced nitrobenzamide derivative.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimycobacterial efficacy of nitrobenzamides is finely tuned by their structural features.

-

Nitro Group Position: The presence of a nitro group at the 3-position of the aromatic ring is strongly correlated with higher activity.[11] Compounds in 3,5-dinitro and 3-NO2-5-CF3 series exhibit significantly greater potency than other substitution patterns.[11]

-

N-Alkyl Chain Length: For N-alkyl nitrobenzamides, there is an optimal lipophilicity for activity. A polynomial correlation exists between the logP value and the minimum inhibitory concentration (MIC), with the most active compounds typically having N-alkyl chains of intermediate length (6 to 10 carbons).[11]

-

Amide Substituents: Replacing the alkyl chain with N-benzyl or N-pyridinylmethyl moieties can lead to compounds with excellent activity against both drug-sensitive and drug-resistant Mtb strains, with MIC values often less than 0.016 µg/mL.[9]

Quantitative Data: In Vitro Antimycobacterial Activity